molecular formula C7H7ClN2O B1359715 6-Chloro-4-(methylamino)nicotinaldehyde CAS No. 449811-29-4

6-Chloro-4-(methylamino)nicotinaldehyde

Cat. No. B1359715
CAS RN: 449811-29-4
M. Wt: 170.59 g/mol
InChI Key: KBFYJXMMAXTGQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-4-(methylamino)nicotinaldehyde (CMNA) is a chemical compound with a molecular formula of C7H7ClN2O. It has an average mass of 170.596 Da and a monoisotopic mass of 170.024689 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The canonical SMILES representation of the molecule is CNC1=CC(=NC=C1C=O)Cl .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 170.59 g/mol . It has a computed XLogP3-AA value of 1.8, indicating its lipophilicity . The compound has 1 hydrogen bond donor and 3 hydrogen bond acceptors . The topological polar surface area is 42 Ų .

Scientific Research Applications

  • Synthesis of Functionalized Compounds : 6-Chloro-4-(methylamino)nicotinaldehyde is used as a starting material in the synthesis of highly functionalized compounds. For instance, it is employed in the practical synthesis of 7-chloro-3-iodo-1-methyl-1,6-naphthyridin-2(1H)-one, which undergoes sequential, site-selective Suzuki–Miyaura cross-coupling reactions to produce 1,6-naphthyridones (Montoir, Tonnerre, Duflos, & Bazin, 2014).

  • Antiviral Activity : Research has explored the antiviral activity of compounds synthesized from nicotinaldehyde derivatives. A study showed the synthesis of 6′-amino-2′-thioxo-1′,2′-dihydro-3,4′-bipyridine-3′,5′-dicarbonitrile from nicotinaldehyde, which exhibited antiviral activities against HSV1 and HAV (Attaby, Elghandour, Ali, & Ibrahem, 2007).

  • Synthesis of Anti-infective Agents : this compound is an intermediate in the synthesis of novel anti-infective agents. A notable process involves the trifluoromethylation of an aryl iodide using an inexpensive methyl chlorodifluoroacetate (MCDFA)/KF/CuI system (Mulder et al., 2013).

  • Tautomerism Studies : The compound has been used in studying ring-chain tautomerism. An example includes the transformation of 4-chloro-5-methylamino-6-acylmethylmercaptopyrimidine into 4-chloro-5-methyl-6-oxy-6-alkyl-dihydropyrimido [4,5-b] [1,4] thiazine, highlighting the role of steric factors in such reactions (Safonova, Sheinker, Nemerjuck, Peresleni, & Syrova, 1971).

  • Chemical Synthesis and Structure Elucidation : The chemical structure and reactivity of nicotinaldehyde derivatives are of interest in chemical synthesis. This includes the synthesis of various heterocyclic compounds and their subsequent analysis using spectroscopic methods for structure elucidation (Bradlow & Vanderwerf, 1951).

  • Enzymatic Inhibition Studies : Compounds derived from this compound have been used to study the inhibition of enzymatic activities. For instance, 6-Aminonicotinamide, a derivative, is known to inhibit NADP-dependent oxidoreductases (Köhler, Barrach, & Neubert, 1970).

  • Pharmacological Applications : Studies have also explored the pharmacological applications of compounds synthesized from this compound, including their potential antileukemic effects (Berger, Catino, & Vietti, 1982).

  • Analytical Chemistry : In analytical chemistry, derivatives of nicotinaldehyde have been used as internal standards in the quantitation of metabolites, exemplified by the use of 6-chloronicotinamide in a study involving high-performance liquid chromatography (Szafarz, Lomnicka, Sternak, Chłopicki, & Szymura‐Oleksiak, 2010).

  • Synthesis of Cytokinins : The compound has been used in the synthesis of cytokinins and other related pyrrolo[3,2-d]pyrimidines, showcasing its versatility in creating biologically significant compounds (Gregson & Shaw, 1985).

properties

IUPAC Name

6-chloro-4-(methylamino)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c1-9-6-2-7(8)10-3-5(6)4-11/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFYJXMMAXTGQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC=C1C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634039
Record name 6-Chloro-4-(methylamino)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

449811-29-4
Record name 6-Chloro-4-(methylamino)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of (6-chloro-4-(methylamino)pyridin-3-yl)methanol (4.2 g, 24.7 mmol) and manganese(IV) oxide (active, 25.8 g, 296.6 mmol) in dichloromethane (50 mL) and THF (50 mL) was stirred at RT overnight. LCMS showed the reaction was completed. The solid was filtered off, and the filtrate was concentrated to afford the title compound (3.7 g, crude) as a light yellow solid, which was directly used in the next step without further purification. MS (ES+) C7H7ClN2O requires: 170, 172. found: 171, 173 [M+H]+.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
25.8 g
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.